Cas no 337923-53-2 (ACETAMIDE, 2-[(4-CHLOROPHENYL)SULFONYL]-N-[2-(PHENYLSULFONYL)ETHYL]-)

ACETAMIDE, 2-[(4-CHLOROPHENYL)SULFONYL]-N-[2-(PHENYLSULFONYL)ETHYL]- structure
337923-53-2 structure
Product Name:ACETAMIDE, 2-[(4-CHLOROPHENYL)SULFONYL]-N-[2-(PHENYLSULFONYL)ETHYL]-
CAS No:337923-53-2
MF:C16H16ClNO5S2
MW:401.884941101074
CID:3338075
PubChem ID:2765509
Update Time:2025-10-29

ACETAMIDE, 2-[(4-CHLOROPHENYL)SULFONYL]-N-[2-(PHENYLSULFONYL)ETHYL]- Chemical and Physical Properties

Names and Identifiers

    • ACETAMIDE, 2-[(4-CHLOROPHENYL)SULFONYL]-N-[2-(PHENYLSULFONYL)ETHYL]-
    • 2-[(4-CHLOROPHENYL)SULFONYL]-N-[2-(PHENYLSULFONYL)ETHYL]ACETAMIDE
    • N-[2-(benzenesulfonyl)ethyl]-2-(4-chlorobenzenesulfonyl)acetamide
    • 2-((4-CHLOROPHENYL)SULFONYL)-N-(2-(PHENYLSULFONYL)ETHYL)ACETAMIDE
    • CHEMBL204036
    • N-[2-(benzenesulfonyl)ethyl]-2-(4-chlorophenyl)sulfonylacetamide
    • 10K-554S
    • 2-(4-chlorophenylsulfonyl)-N-(2-(phenylsulfonyl)ethyl)acetamide
    • AKOS005075212
    • 337923-53-2
    • BDBM50183384
    • Inchi: 1S/C16H16ClNO5S2/c17-13-6-8-15(9-7-13)25(22,23)12-16(19)18-10-11-24(20,21)14-4-2-1-3-5-14/h1-9H,10-12H2,(H,18,19)
    • InChI Key: BKTVXKOUQHSNOD-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)S(CC(NCCS(C1C=CC=CC=1)(=O)=O)=O)(=O)=O

Computed Properties

  • Exact Mass: 401.0158427Da
  • Monoisotopic Mass: 401.0158427Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 7
  • Complexity: 637
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 114Ų

ACETAMIDE, 2-[(4-CHLOROPHENYL)SULFONYL]-N-[2-(PHENYLSULFONYL)ETHYL]- Pricemore >>

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Additional information on ACETAMIDE, 2-[(4-CHLOROPHENYL)SULFONYL]-N-[2-(PHENYLSULFONYL)ETHYL]-

ACETAMIDE, 2-[(4-CHLOROPHENYL)SULFONYL]-N-[2-(PHENYLSULFONYL)ETHYL]-: A Comprehensive Overview

The compound ACETAMIDE, 2-[(4-CHLOROPHENYL)SULFONYL]-N-[2-(PHENYLSULFONYL)ETHYL]-, with CAS No. 337923-53-2, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its complex structure, which includes a central acetamide group substituted with two sulfonamide moieties. The presence of these functional groups imparts unique chemical and physical properties to the molecule, making it a valuable component in various research and industrial applications.

The structural complexity of this compound is further highlighted by the substitution patterns on its sulfonamide groups. The 4-chlorophenyl and phenylsulfonyl groups are strategically positioned to enhance the molecule's stability and reactivity. Recent studies have demonstrated that these substituents play a crucial role in modulating the compound's interaction with biological systems, particularly in the context of drug delivery systems and enzyme inhibition assays.

In terms of synthesis, ACETAMIDE, 2-[(4-CHLOROPHENYL)SULFONYL]-N-[2-(PHENYLSULFONYL)ETHYL]- is typically prepared through a multi-step process involving nucleophilic acyl substitution and sulfonation reactions. The synthesis pathway has been optimized in recent years to improve yield and purity, with researchers focusing on environmentally friendly methodologies. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate the reaction process while minimizing byproduct formation.

The applications of this compound are diverse and continue to expand as new research emerges. One of the most promising areas is its potential use in drug delivery systems. The sulfonamide groups in the molecule are known to enhance solubility and bioavailability, making it an ideal candidate for encapsulating hydrophobic drugs. Recent experiments have shown that when incorporated into lipid nanoparticles, this compound can significantly improve drug targeting efficiency without compromising biocompatibility.

Another area where ACETAMIDE, 2-[(4-CHLOROPHENYL)SULFONYL]-N-[2-(PHENYLSULFONYL)ETHYL]- has demonstrated potential is in enzyme inhibition studies. Researchers have found that the molecule can selectively inhibit certain proteases involved in inflammatory pathways, suggesting its potential as a lead compound for anti-inflammatory drug development. Furthermore, its ability to form stable complexes with metal ions has opened avenues for its use in catalytic applications within organic synthesis.

From a materials science perspective, this compound exhibits unique thermal and mechanical properties that make it suitable for advanced polymer formulations. Its high thermal stability and excellent compatibility with various polymer matrices have led to its exploration as an additive for high-performance materials used in aerospace and automotive industries.

In conclusion, ACETAMIDE, 2-[(4-CHLOROPHENYL)SULFONYL]-N-[2-(PHENYLSULFONYL)ETHYL]- stands out as a versatile compound with a wide range of applications across multiple disciplines. Its intricate structure not only provides a foundation for innovative chemical transformations but also serves as a platform for developing cutting-edge technologies. As research continues to uncover new insights into its properties and functionalities, this compound is poised to play an increasingly important role in both academic and industrial settings.

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